molecular formula C8H7ClN2O B11756225 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one

6-amino-5-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B11756225
M. Wt: 182.61 g/mol
InChI Key: VRXACQUCNCKXTG-UHFFFAOYSA-N
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Description

6-amino-5-chloro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by an indole core with an amino group at the 6th position and a chlorine atom at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum conversion of starting materials to the desired product with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-amino-5-chloro-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-5-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in binding to biological receptors, leading to various pharmacological effects. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-fluoro-1H-indole-2-carboxylate: An indole derivative with antiviral properties.

    6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Another indole derivative with antiviral activity.

Uniqueness

6-amino-5-chloro-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-amino-5-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H7ClN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12)

InChI Key

VRXACQUCNCKXTG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)N)Cl

Origin of Product

United States

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